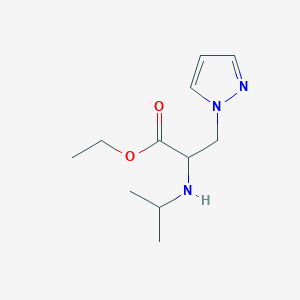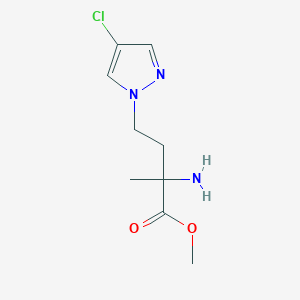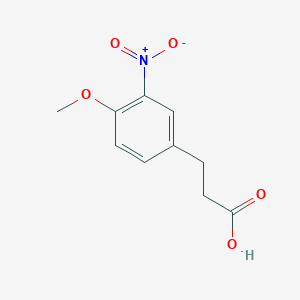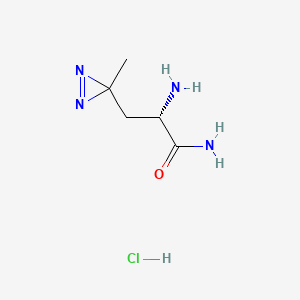
(2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a diazirine ring, which is known for its utility in photoaffinity labeling, a technique used to study molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanamide hydrochloride typically involves multiple steps, starting from commercially available precursors One common synthetic route includes the formation of the diazirine ring through the reaction of a suitable precursor with a diazo compound under controlled conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity, as well as the use of automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The diazirine ring can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the diazirine ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diazirine ring can lead to the formation of diazo compounds, while reduction can yield amines or other reduced derivatives.
Scientific Research Applications
(2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanamide hydrochloride has several scientific research applications:
Chemistry: Used in photoaffinity labeling to study molecular interactions and binding sites.
Biology: Helps in identifying protein-protein interactions and mapping active sites in enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanamide hydrochloride involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can then form covalent bonds with nearby molecules, allowing researchers to capture and study transient molecular interactions. The molecular targets and pathways involved depend on the specific application and the molecules being studied.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-3-(3-phenyl-3H-diazirin-3-yl)propanamide hydrochloride
- (2S)-2-amino-3-(3-ethyl-3H-diazirin-3-yl)propanamide hydrochloride
Uniqueness
(2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanamide hydrochloride is unique due to its specific diazirine ring structure, which provides distinct reactivity under UV light. This makes it particularly useful for photoaffinity labeling, a technique not as effectively performed by other similar compounds.
Properties
Molecular Formula |
C5H11ClN4O |
|---|---|
Molecular Weight |
178.62 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-methyldiazirin-3-yl)propanamide;hydrochloride |
InChI |
InChI=1S/C5H10N4O.ClH/c1-5(8-9-5)2-3(6)4(7)10;/h3H,2,6H2,1H3,(H2,7,10);1H/t3-;/m0./s1 |
InChI Key |
HXBZECDBEVRJDR-DFWYDOINSA-N |
Isomeric SMILES |
CC1(N=N1)C[C@@H](C(=O)N)N.Cl |
Canonical SMILES |
CC1(N=N1)CC(C(=O)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


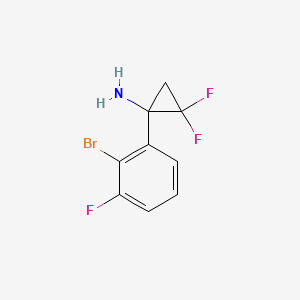





![4-Chloropyrazolo[1,5-a]pyrazine-7-carboxylicacid](/img/structure/B15313931.png)

